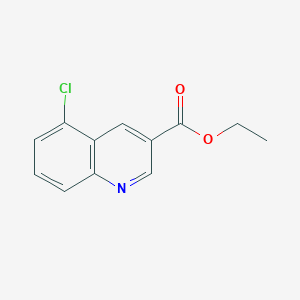

Ethyl 5-chloroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

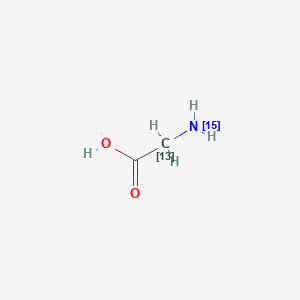

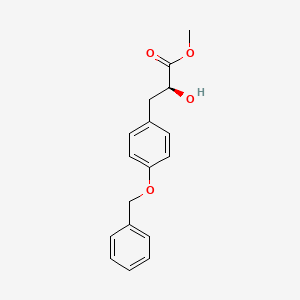

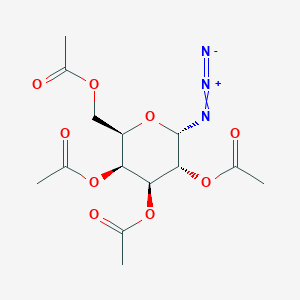

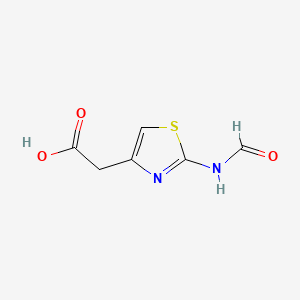

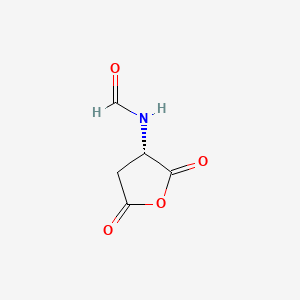

Ethyl 5-chloroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedländer synthesis, which is a classic method for constructing the quinoline ring system. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction catalyzed by chlorotrimethylsilane (TMSCl) . Another example is the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance, which is a modification of the Gould-Jacobs reaction . These methods demonstrate the versatility and adaptability of quinoline synthesis techniques.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. Substituents on the quinoline core, such as chloro, fluoro, or methoxy groups, can significantly influence the chemical and biological properties of the compound. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring in ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was found to be favorable for intravenous activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic addition, and cyclization. The cyclocondensation of isatoic anhydride with ethyl acetoacetate is a method used to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives . Additionally, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chlorination and dealkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-chloroquinoline-3-carboxylate and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential applications. For example, the melting point measurements and NMR spectrometry were used to verify the structure of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and thus the reactivity of the quinoline derivatives.

Scientific Research Applications

Potential Antibacterial Agents : Ethyl 2-chloroquinoline-3-carboxylates have been synthesized and tested for their in vitro antibacterial activity against various bacteria like Bacillus subtilis and Vibrio cholera, showing moderate activity. These compounds were obtained through Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 (Krishnakumar et al., 2012).

Synthesis of Novel Derivatives : Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives have been synthesized using an ultrasound-promoted reaction. These compounds, characterized by spectral data, were screened for antibacterial activity against Gram-positive and Gram-negative bacteria, exhibiting moderate activity (Balaji et al., 2013).

Facile Synthesis of Pyrimidoquinolines : A study explored the synthesis of N-quinolinyl isoxazolones from ethyl 5-oxo-2,5-dihydroisoxzole-4-carboxylate and derivatives of 2-chloroquinoline. This led to the production of pyrimidoquinoline derivatives through intramolecular cyclization (Marjani et al., 2011).

Synthesis of Quinoline-3-Carboxylic Acid Derivatives : Research focused on the synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds were obtained by the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes (Gao et al., 2011).

Development of Anti-Tubercular Agents : A study described the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its use in creating novel quinoline derivatives. These compounds were screened for anti-tubercular and anti-bacterial activities, with some showing significant activity comparable to rifampicin (Li et al., 2019).

Mechanism of Action

Target of Action

Ethyl 5-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds that have been found to possess antibacterial properties . The primary targets of this compound are likely bacterial cells, given its potential antibacterial activity .

Mode of Action

This interaction could involve disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with pathways essential for bacterial growth and survival .

Result of Action

The result of Ethyl 5-chloroquinoline-3-carboxylate’s action is likely the inhibition of bacterial growth, given its potential antibacterial properties . This could result in the death of bacterial cells or the prevention of bacterial proliferation .

Safety and Hazards

The safety information available indicates that Ethyl 5-chloroquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

Quinoline derivatives, including Ethyl 5-chloroquinoline-3-carboxylate, are of significant interest in medicinal chemistry due to their wide range of biological and pharmacological properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods .

properties

IUPAC Name |

ethyl 5-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGUJGOPBUCQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464072 |

Source

|

| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352521-48-3 |

Source

|

| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)